Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is an aromatic organic compound belonging to the benzothiophene family. Benzothiophenes are sulfur-containing heterocycles that are structurally similar to benzofurans and indoles. This compound is characterized by its unique structure, which includes a thiophene ring fused to a benzene ring, with additional functional groups that contribute to its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate, which undergoes selective ipso-addition and S-migration to yield the desired product .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves the use of metal catalysts and elaborate starting materials. The construction of benzothiophene motifs demands harsh reaction conditions, which can reduce the efficiency of the existing protocols. recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for producing these compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the benzothiophene ring.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiophene derivatives include morpholine, piperidine, and pyrrolidine. For example, 2-phenyl- and 2-methyl-3-methoxybenzo[b]thiophen 1,1-dioxide undergo ring opening to form amides when treated with morpholine and piperidine, but react with pyrrolidine to yield enamines .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 3-benzyloxy-6(a) and 3-benzylthio-2-phenylbenzo[b]thiophen 1,1-dioxide with morpholine and piperidine yields the corresponding amide or thioamide, while the reaction with pyrrolidine produces enamines .
Wissenschaftliche Forschungsanwendungen
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of larger, bioactive structures. In biology and medicine, benzothiophene derivatives are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole. These compounds are also used in the manufacturing of dyes, such as thioindigo .
Wirkmechanismus
The mechanism of action of benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of bioactive intermediates. These intermediates can interact with cellular targets, such as enzymes and receptors, to exert their biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include benzo[b]thiophene, thiophene, indene, benzofuran, and indole. Among these, benzo[b]thiophene is an isomer with the sulfur in the position adjacent to the benzene ring, making it more stable and commonly encountered .
Conclusion
Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable starting material for the synthesis of bioactive molecules and industrial products. Continued research into its properties and applications will likely yield further advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
32819-84-4 |
---|---|
Molekularformel |
C16H8O2S2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3-(3-oxo-2-benzothiophen-1-ylidene)-2-benzothiophen-1-one |
InChI |
InChI=1S/C16H8O2S2/c17-15-11-7-3-1-5-9(11)13(19-15)14-10-6-2-4-8-12(10)16(18)20-14/h1-8H |
InChI-Schlüssel |
LQARFQYQEKHFPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)S3)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.